Spasmofen is a pharmaceutical compound primarily used for its analgesic and antispasmodic properties. It is commonly employed in the treatment of renal colic and other forms of acute pain associated with spasms in the urinary tract. The active ingredient in Spasmofen is metamizole sodium, also known as dipyrone, which is a non-opioid analgesic with a long history of use in various medical applications.
Spasmofen is synthesized from metamizole sodium, which was first introduced in the 1920s. It has been widely used in several countries, although its use has been restricted or banned in some regions due to concerns over potential side effects, particularly agranulocytosis.
Spasmofen falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. It is specifically categorized as an antipyretic analgesic, sharing characteristics with other NSAIDs but distinguished by its unique mechanism of action.
The synthesis of metamizole sodium involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is usually crystallized to remove impurities.
Metamizole sodium has a complex molecular structure characterized by the following components:
The three-dimensional structure of metamizole can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions at the molecular level.
Metamizole sodium undergoes various chemical reactions that are significant for its pharmacological activity:
The stability of metamizole sodium can be influenced by factors such as light exposure and pH levels, which are critical during formulation development.
The primary mechanism through which Spasmofen exerts its effects involves:
Clinical studies have demonstrated that Spasmofen effectively reduces pain intensity in patients suffering from renal colic, showcasing its efficacy in acute pain management.
Spasmofen is primarily used in clinical settings for:
Spasmofen represents a rationally designed fixed-dose combination product targeting the complex pathophysiology of visceral pain associated with smooth muscle spasm. Developed as a therapeutic strategy to address multiple pain pathways simultaneously, it combines an anti-inflammatory analgesic with a spasmolytic agent. This dual-component approach targets both the nociceptive signaling and the underlying muscular hyperactivity responsible for conditions like renal colic, biliary colic, and gastrointestinal spasmodic disorders. The formulation exemplifies a pharmacological synergy strategy wherein each component addresses distinct yet complementary aspects of the pain-spasm cycle [2] [4] [7].
The development of Spasmofen was driven by the well-established pathophysiological relationship between smooth muscle spasm and visceral pain. In conditions such as renal colic, ureteral obstruction triggers prostaglandin-mediated inflammation and increased peristaltic contractions, creating a self-perpetuating cycle of spasm and pain. Spasmofen's combination of ketoprofen (a potent NSAID) and hyoscine butylbromide (a spasmolytic anticholinergic) simultaneously interrupts this cycle at two critical points [2] [4].
Ketoprofen (100 mg in suppositories; 100 mg in ampoules) exerts its therapeutic effect through prostaglandin synthesis inhibition by blocking both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This action reduces inflammatory mediators that sensitize nociceptors and potentiate smooth muscle contractions. The pharmacological profile of ketoprofen includes additional analgesic mechanisms beyond prostaglandin inhibition, including central modulation of pain processing and inhibition of bradykinin activity, contributing to its efficacy in visceral pain states [2] [7] [9].
Hyoscine butylbromide (10 mg in suppositories; 20 mg in ampoules) complements this action through competitive antagonism of muscarinic receptors in the smooth muscle of abdominal and pelvic organs. Unlike tertiary amine anticholinergics, its quaternary ammonium structure limits central nervous system penetration, reducing neuropsychiatric side effects while maintaining potent peripheral antispasmodic activity. The agent exerts additional ganglionic blocking effects through nicotinic receptor binding, providing comprehensive relief of pathological smooth muscle contractions [2] [3] [7].
Clinical evidence supporting this dual mechanism approach comes from a randomized, double-blind trial in acute renal colic patients (n=80), where Spasmofen suppositories demonstrated 87.5% treatment success (defined as reduction from severe/moderate to mild/no pain at 60 minutes), comparable to intravenous ketorolac (82.5%) (P=0.755). Notably, Spasmofen showed a significantly greater reduction in visual pain analog scale scores at 60 minutes (92.36% vs. 75.06%; P=0.0466), suggesting sustained efficacy potentially attributable to the combined mechanisms [2] [4].
Table 1: Spasmofen Components and Their Pharmacological Actions
Component | Chemical Class | Primary Mechanism | Therapeutic Target | Dose Forms |
---|---|---|---|---|
Ketoprofen | Propionic acid NSAID | Non-selective COX inhibition; Prostaglandin synthesis suppression | Inflammation-mediated pain sensitization; Nociceptor activation | 100mg (suppository); 100mg (ampoule) |
Hyoscine Butylbromide | Quaternary ammonium anticholinergic | Muscarinic receptor antagonism; Ganglionic blockade | Pathological smooth muscle contraction; Hyperperistalsis | 10mg (suppository); 20mg (ampoule) |
The conceptual foundation for Spasmofen traces back to mid-20th century clinical observations that monotherapy with either analgesics or antispasmodics provided suboptimal relief for severe colicky pain. Early approaches to visceral pain management relied on opiate-based formulations, which risked respiratory depression, constipation, and dependency while inadequately addressing muscle spasm components. The 1960s saw the emergence of first-generation antispasmodics (dicyclomine, hyoscyamine) which often caused unacceptable anticholinergic side effects (dry mouth, urinary retention, cognitive disturbances) when dosed sufficiently to relieve severe spasms [3] [6] [8].
The therapeutic breakthrough came with the development of quaternary ammonium anticholinergics like hyoscine butylbromide, which offered reduced central nervous system penetration due to their permanent positive charge. This structural modification preserved potent peripheral antispasmodic activity while minimizing central side effects, making them more suitable for combination therapy. Parallel advances in NSAID pharmacology identified propionic acid derivatives like ketoprofen as having superior analgesic efficacy in visceral pain compared to earlier salicylates, attributable to their dual inhibition of peripheral and central pain pathways [3] [6].
Regionally distinct development pathways emerged:
The suppository formulation of Spasmofen represented a significant advancement for emergency settings where intravenous access might be problematic. Rectal administration provided rapid onset (approximately 20 minutes) and sustained duration (3-5 hours), making it particularly suitable for pre-hospital management and emergency department use without requiring parenteral administration infrastructure [5] [7].
Table 2: Evolution of Spasmolytic-Analgesic Combinations
Era | Dominant Therapeutic Approach | Representative Agents | Limitations | Advancements Leading to Spasmofen |
---|---|---|---|---|
1950-1960 | Opiate monotherapy | Morphine; Pethidine | Respiratory depression; Constipation; Dependency | Recognition of spasm component in visceral pain |
1960-1970 | Tertiary amine anticholinergics | Dicyclomine; Atropine derivatives | Central anticholinergic effects; Cognitive impairment | Development of quaternary ammonium spasmolytics |
1970-1980 | Early NSAID combinations | Dipyrone-hyoscyamine; Ibuprofen combinations | Metabolite toxicity concerns; Incomplete pain relief | Superior safety profile of propionic acid NSAIDs |
1980-Present | Targeted combination therapy | Spasmofen (ketoprofen + hyoscine butylbromide) | Regional regulatory variations | Optimized pharmacokinetic matching; Route diversification |
Spasmofen exhibits significant geographic heterogeneity in regulatory approval status and clinical applications, reflecting regional differences in therapeutic traditions and regulatory frameworks. As a fixed-dose combination product, it has faced varying regulatory scrutiny regarding the justification of its component ratio and the evidence required to demonstrate therapeutic advantage over monotherapies [2] [5] [7].
Middle East and North Africa (MENA Region):Spasmofen has achieved its strongest market presence in Egypt, where it was developed by Amriya Pharmaceutical Industries. It holds standard marketing authorization for both suppository and ampoule formulations. The Egyptian regulatory pathway leveraged local clinical trials demonstrating non-inferiority to intravenous ketorolac in renal colic, supporting its positioning as a first-line emergency department option. The suppository form has been particularly successful in settings with limited resources for intravenous administration [2] [4] [7].
European Markets:Hyoscine butylbromide is widely approved as a monotherapy, but Spasmofen as a fixed-dose combination has limited market presence. Regulatory agencies have generally required additional evidence that the fixed combination provides clinical advantages over sequential administration. Some countries permit hospital formulary use for specific indications like endoscopic procedures to reduce spasms. Mebeverine-based combinations dominate the spasmolytic-analgesic market in many European countries [3] [8].
Asian Markets:Approval status is highly variable, with some countries classifying the suppository formulation as an over-the-counter product for menstrual cramps, while others restrict it to prescription use for biliary disorders. India has approved similar combinations but with different NSAID components (diclofenac instead of ketoprofen). Japan maintains more restrictive policies, requiring additional local clinical data for approval [5] [7].
North America:Neither formulation has received FDA approval. Regulatory barriers include:
The commercial success of Spasmofen in approved markets reflects its practical advantages in specific clinical scenarios. The ampoule formulation (100mg ketoprofen + 20mg hyoscine butylbromide/2ml) is particularly valued in radiological procedures where reducing intestinal and ureteral spasm improves imaging quality. Its inclusion in emergency protocols for pre-hospital management of renal colic in several Middle Eastern countries demonstrates its integration into standardized care pathways where rapid administration without intravenous access is advantageous [5] [7].
Table 3: Global Regulatory Status of Spasmofen Formulations
Region/Country | Suppository Status | Ampoule Status | Primary Approved Indications | Regulatory Particularities |
---|---|---|---|---|
Egypt | Approved | Approved | Renal/biliary colic; GI spasm | Originating manufacturer; Local clinical trial data |
European Union | Limited approval (varies) | Not approved | Procedural spasm reduction | Requires additional efficacy justification |
Gulf Cooperation Council | Approved | Approved | Acute colicky pain | Harmonized registration process |
India | Approved (similar combinations) | Not marketed | Biliary colic; GI spasm | Different NSAID components common |
United States | Not approved | Not approved | None | FDA requires NDA submission |
Japan | Not approved | Not approved | None | Requires local clinical data |
The future regulatory pathway for Spasmofen and similar combinations faces challenges including:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7